(±)-Silybin

Description

Properties

IUPAC Name |

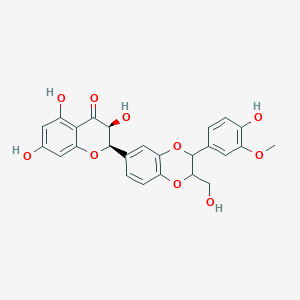

(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-VYPBFYIDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802918-57-6 | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of (±)-Silybin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Silybin, a key bioactive constituent of milk thistle (Silybum marianum), has garnered significant scientific interest for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for evaluating its biological activities. Furthermore, this guide elucidates the modulation of critical signaling pathways by silybin (B1146174), supported by visual diagrams, to provide a deeper understanding of its mechanism of action for professionals in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, also known as silibinin, is a flavonolignan formed by the oxidative coupling of a taxifolin (B1681242) moiety and a coniferyl alcohol unit.[1] Its molecular structure consists of a flavonoid core linked to a phenylpropanoid group.

Natural silybin is an equimolar mixture of two diastereomers: Silybin A and Silybin B.[2][3] These stereoisomers differ in their spatial arrangement at the C2' and C3' positions of the benzodioxane ring.[1]

-

Silybin A: (2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one[1]

-

Silybin B: (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one

The absolute configuration of these diastereomers has been unambiguously determined through X-ray crystallography and NMR spectroscopy.

Chemical and Physical Properties

The distinct stereochemistry of Silybin A and Silybin B gives rise to slight differences in their physical properties. A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂O₁₀ | |

| Molecular Weight | 482.44 g/mol | |

| Melting Point | Silybin A: 162-163 °CSilybin B: 158-160 °C | |

| Solubility | Water: Poorly soluble (<50 µg/mL)Polar Protic Solvents (Ethanol, Methanol): Poorly solublePolar Aprotic Solvents (DMSO, Acetone, DMF): Highly solubleNon-polar Solvents (Chloroform, Petroleum Ether): Insoluble | |

| pKa | 5-OH: 6.637-OH: 7.7-7.9520-OH: 11.0 | |

| Appearance | Pale yellow crystalline solid |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound, as well as protocols for evaluating its biological activities.

Extraction and Purification of this compound from Silybum marianum

3.1.1. Soxhlet Extraction

This method is a standard procedure for the extraction of silymarin (B1681676), the crude extract containing silybin, from milk thistle seeds.

-

Defatting: Grind the Silybum marianum seeds into a fine powder. The powdered seeds are placed in a thimble and extracted with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours to remove lipids.

-

Extraction: The defatted seed material is then air-dried to remove the residual solvent. The dried material is subsequently extracted with methanol (B129727) or ethanol (B145695) in a Soxhlet apparatus for 5-6 hours.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield the crude silymarin extract.

3.1.2. Column Chromatography Purification

Further purification of silybin from the crude silymarin extract can be achieved using column chromatography.

-

Stationary Phase: A glass column is packed with silica (B1680970) gel as the stationary phase.

-

Sample Loading: The crude silymarin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to separate the different flavonolignans.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing silybin.

-

Final Purification: The silybin-containing fractions are pooled, and the solvent is evaporated to yield purified this compound.

Separation of Silybin Diastereomers by Preparative HPLC

High-performance liquid chromatography (HPLC) is the most effective method for separating the Silybin A and Silybin B diastereomers.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio can be optimized for baseline separation.

-

Injection: A concentrated solution of purified this compound is injected onto the column.

-

Detection: The eluting diastereomers are detected using a UV detector, typically at a wavelength of 288 nm.

-

Fraction Collection: Fractions corresponding to the Silybin A and Silybin B peaks are collected separately.

-

Solvent Evaporation: The collected fractions are evaporated to dryness to obtain the pure diastereomers.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of silybin and its stereoisomers.

-

Sample Preparation: A small amount of the purified silybin isomer is dissolved in a deuterated solvent, such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule, as well as their connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), allowing for the complete assignment of the molecular structure.

Biological Activity Assays

3.4.1. Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of silybin to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reaction Mixture: A solution of silybin in methanol or ethanol is mixed with a solution of DPPH in the same solvent.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the silybin-containing solution to that of a control (DPPH solution without silybin).

3.4.2. Cytotoxicity - MTS Assay

The MTS assay is a colorimetric method to assess cell viability and the cytotoxic effects of silybin on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of silybin for a specific duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

3.4.3. Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by silybin.

-

Cell Lysis: Cells treated with silybin are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., NF-κB p65, phospho-p38 MAPK, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.4.4. Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway, in silybin-treated cells.

-

Cell Lysis: Cells are lysed to release their contents, including caspases.

-

Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) is added to the cell lysate.

-

Incubation: The mixture is incubated to allow the caspase to cleave the substrate.

-

Detection: The resulting color or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Modulation of Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the major pathways influenced by silybin.

Inhibition of the NF-κB Signaling Pathway

Silybin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.

Caption: Silybin inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Induction of Apoptosis

Silybin can induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic and extrinsic pathways.

Caption: Silybin induces apoptosis by modulating Bcl-2 family proteins and activating caspases.

Modulation of MAPK Signaling Pathway

Silybin can also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Caption: Silybin inhibits cell proliferation by interfering with the MAPK signaling cascade.

Conclusion

This compound is a multifaceted flavonolignan with well-defined chemical and physical properties. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation. The detailed experimental protocols provided in this guide offer a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of this compound. A thorough understanding of its structure-activity relationships and mechanisms of action is crucial for the rational design of silybin-based therapeutics.

References

- 1. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Structure and Chemical Properties of (±)-Silybin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Silybin, a key bioactive constituent of milk thistle (Silybum marianum), has garnered significant scientific interest for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for evaluating its biological activities. Furthermore, this guide elucidates the modulation of critical signaling pathways by silybin (B1146174), supported by visual diagrams, to provide a deeper understanding of its mechanism of action for professionals in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, also known as silibinin, is a flavonolignan formed by the oxidative coupling of a taxifolin (B1681242) moiety and a coniferyl alcohol unit.[1] Its molecular structure consists of a flavonoid core linked to a phenylpropanoid group.

Natural silybin is an equimolar mixture of two diastereomers: Silybin A and Silybin B.[2][3] These stereoisomers differ in their spatial arrangement at the C2' and C3' positions of the benzodioxane ring.[1]

-

Silybin A: (2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one[1]

-

Silybin B: (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one

The absolute configuration of these diastereomers has been unambiguously determined through X-ray crystallography and NMR spectroscopy.

Chemical and Physical Properties

The distinct stereochemistry of Silybin A and Silybin B gives rise to slight differences in their physical properties. A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂O₁₀ | |

| Molecular Weight | 482.44 g/mol | |

| Melting Point | Silybin A: 162-163 °CSilybin B: 158-160 °C | |

| Solubility | Water: Poorly soluble (<50 µg/mL)Polar Protic Solvents (Ethanol, Methanol): Poorly solublePolar Aprotic Solvents (DMSO, Acetone, DMF): Highly solubleNon-polar Solvents (Chloroform, Petroleum Ether): Insoluble | |

| pKa | 5-OH: 6.637-OH: 7.7-7.9520-OH: 11.0 | |

| Appearance | Pale yellow crystalline solid |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound, as well as protocols for evaluating its biological activities.

Extraction and Purification of this compound from Silybum marianum

3.1.1. Soxhlet Extraction

This method is a standard procedure for the extraction of silymarin (B1681676), the crude extract containing silybin, from milk thistle seeds.

-

Defatting: Grind the Silybum marianum seeds into a fine powder. The powdered seeds are placed in a thimble and extracted with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours to remove lipids.

-

Extraction: The defatted seed material is then air-dried to remove the residual solvent. The dried material is subsequently extracted with methanol (B129727) or ethanol (B145695) in a Soxhlet apparatus for 5-6 hours.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield the crude silymarin extract.

3.1.2. Column Chromatography Purification

Further purification of silybin from the crude silymarin extract can be achieved using column chromatography.

-

Stationary Phase: A glass column is packed with silica (B1680970) gel as the stationary phase.

-

Sample Loading: The crude silymarin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to separate the different flavonolignans.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing silybin.

-

Final Purification: The silybin-containing fractions are pooled, and the solvent is evaporated to yield purified this compound.

Separation of Silybin Diastereomers by Preparative HPLC

High-performance liquid chromatography (HPLC) is the most effective method for separating the Silybin A and Silybin B diastereomers.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio can be optimized for baseline separation.

-

Injection: A concentrated solution of purified this compound is injected onto the column.

-

Detection: The eluting diastereomers are detected using a UV detector, typically at a wavelength of 288 nm.

-

Fraction Collection: Fractions corresponding to the Silybin A and Silybin B peaks are collected separately.

-

Solvent Evaporation: The collected fractions are evaporated to dryness to obtain the pure diastereomers.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of silybin and its stereoisomers.

-

Sample Preparation: A small amount of the purified silybin isomer is dissolved in a deuterated solvent, such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule, as well as their connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), allowing for the complete assignment of the molecular structure.

Biological Activity Assays

3.4.1. Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of silybin to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reaction Mixture: A solution of silybin in methanol or ethanol is mixed with a solution of DPPH in the same solvent.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the silybin-containing solution to that of a control (DPPH solution without silybin).

3.4.2. Cytotoxicity - MTS Assay

The MTS assay is a colorimetric method to assess cell viability and the cytotoxic effects of silybin on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of silybin for a specific duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

3.4.3. Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by silybin.

-

Cell Lysis: Cells treated with silybin are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., NF-κB p65, phospho-p38 MAPK, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.4.4. Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway, in silybin-treated cells.

-

Cell Lysis: Cells are lysed to release their contents, including caspases.

-

Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) is added to the cell lysate.

-

Incubation: The mixture is incubated to allow the caspase to cleave the substrate.

-

Detection: The resulting color or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Modulation of Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the major pathways influenced by silybin.

Inhibition of the NF-κB Signaling Pathway

Silybin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.

Caption: Silybin inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Induction of Apoptosis

Silybin can induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic and extrinsic pathways.

Caption: Silybin induces apoptosis by modulating Bcl-2 family proteins and activating caspases.

Modulation of MAPK Signaling Pathway

Silybin can also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Caption: Silybin inhibits cell proliferation by interfering with the MAPK signaling cascade.

Conclusion

This compound is a multifaceted flavonolignan with well-defined chemical and physical properties. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation. The detailed experimental protocols provided in this guide offer a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of this compound. A thorough understanding of its structure-activity relationships and mechanisms of action is crucial for the rational design of silybin-based therapeutics.

References

- 1. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Structure and Chemical Properties of (±)-Silybin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Silybin, a key bioactive constituent of milk thistle (Silybum marianum), has garnered significant scientific interest for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for evaluating its biological activities. Furthermore, this guide elucidates the modulation of critical signaling pathways by silybin, supported by visual diagrams, to provide a deeper understanding of its mechanism of action for professionals in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, also known as silibinin, is a flavonolignan formed by the oxidative coupling of a taxifolin moiety and a coniferyl alcohol unit.[1] Its molecular structure consists of a flavonoid core linked to a phenylpropanoid group.

Natural silybin is an equimolar mixture of two diastereomers: Silybin A and Silybin B.[2][3] These stereoisomers differ in their spatial arrangement at the C2' and C3' positions of the benzodioxane ring.[1]

-

Silybin A: (2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one[1]

-

Silybin B: (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one

The absolute configuration of these diastereomers has been unambiguously determined through X-ray crystallography and NMR spectroscopy.

Chemical and Physical Properties

The distinct stereochemistry of Silybin A and Silybin B gives rise to slight differences in their physical properties. A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂O₁₀ | |

| Molecular Weight | 482.44 g/mol | |

| Melting Point | Silybin A: 162-163 °CSilybin B: 158-160 °C | |

| Solubility | Water: Poorly soluble (<50 µg/mL)Polar Protic Solvents (Ethanol, Methanol): Poorly solublePolar Aprotic Solvents (DMSO, Acetone, DMF): Highly solubleNon-polar Solvents (Chloroform, Petroleum Ether): Insoluble | |

| pKa | 5-OH: 6.637-OH: 7.7-7.9520-OH: 11.0 | |

| Appearance | Pale yellow crystalline solid |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound, as well as protocols for evaluating its biological activities.

Extraction and Purification of this compound from Silybum marianum

3.1.1. Soxhlet Extraction

This method is a standard procedure for the extraction of silymarin, the crude extract containing silybin, from milk thistle seeds.

-

Defatting: Grind the Silybum marianum seeds into a fine powder. The powdered seeds are placed in a thimble and extracted with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours to remove lipids.

-

Extraction: The defatted seed material is then air-dried to remove the residual solvent. The dried material is subsequently extracted with methanol or ethanol in a Soxhlet apparatus for 5-6 hours.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield the crude silymarin extract.

3.1.2. Column Chromatography Purification

Further purification of silybin from the crude silymarin extract can be achieved using column chromatography.

-

Stationary Phase: A glass column is packed with silica gel as the stationary phase.

-

Sample Loading: The crude silymarin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to separate the different flavonolignans.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing silybin.

-

Final Purification: The silybin-containing fractions are pooled, and the solvent is evaporated to yield purified this compound.

Separation of Silybin Diastereomers by Preparative HPLC

High-performance liquid chromatography (HPLC) is the most effective method for separating the Silybin A and Silybin B diastereomers.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio can be optimized for baseline separation.

-

Injection: A concentrated solution of purified this compound is injected onto the column.

-

Detection: The eluting diastereomers are detected using a UV detector, typically at a wavelength of 288 nm.

-

Fraction Collection: Fractions corresponding to the Silybin A and Silybin B peaks are collected separately.

-

Solvent Evaporation: The collected fractions are evaporated to dryness to obtain the pure diastereomers.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of silybin and its stereoisomers.

-

Sample Preparation: A small amount of the purified silybin isomer is dissolved in a deuterated solvent, such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule, as well as their connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), allowing for the complete assignment of the molecular structure.

Biological Activity Assays

3.4.1. Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of silybin to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reaction Mixture: A solution of silybin in methanol or ethanol is mixed with a solution of DPPH in the same solvent.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the silybin-containing solution to that of a control (DPPH solution without silybin).

3.4.2. Cytotoxicity - MTS Assay

The MTS assay is a colorimetric method to assess cell viability and the cytotoxic effects of silybin on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of silybin for a specific duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

3.4.3. Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by silybin.

-

Cell Lysis: Cells treated with silybin are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., NF-κB p65, phospho-p38 MAPK, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.4.4. Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway, in silybin-treated cells.

-

Cell Lysis: Cells are lysed to release their contents, including caspases.

-

Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) is added to the cell lysate.

-

Incubation: The mixture is incubated to allow the caspase to cleave the substrate.

-

Detection: The resulting color or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Modulation of Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the major pathways influenced by silybin.

Inhibition of the NF-κB Signaling Pathway

Silybin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.

Caption: Silybin inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Induction of Apoptosis

Silybin can induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic and extrinsic pathways.

Caption: Silybin induces apoptosis by modulating Bcl-2 family proteins and activating caspases.

Modulation of MAPK Signaling Pathway

Silybin can also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Caption: Silybin inhibits cell proliferation by interfering with the MAPK signaling cascade.

Conclusion

This compound is a multifaceted flavonolignan with well-defined chemical and physical properties. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation. The detailed experimental protocols provided in this guide offer a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of this compound. A thorough understanding of its structure-activity relationships and mechanisms of action is crucial for the rational design of silybin-based therapeutics.

References

- 1. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Multifaceted Role of (±)-Silybin in Combating Liver Disease: A Technical Overview

(±)-Silybin, the primary active constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has emerged as a significant area of research for the treatment of various liver diseases. Its hepatoprotective effects are attributed to a complex interplay of antioxidant, anti-inflammatory, and antifibrotic mechanisms. This technical guide delves into the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound exerts its therapeutic effects in the liver through three primary pathways:

-

Antioxidant Activity: Silybin (B1146174) is a potent antioxidant that directly scavenges free radicals and enhances the endogenous antioxidant defense systems.[1][2] It increases the levels of crucial antioxidants like glutathione (B108866) in hepatocytes and boosts the activity of superoxide (B77818) dismutase (SOD) and catalase, which are enzymes that neutralize harmful reactive oxygen species (ROS).[1][2] This reduction in oxidative stress is fundamental to protecting liver cells from damage induced by toxins and alcohol.[1]

-

Anti-inflammatory Effects: Chronic inflammation is a hallmark of progressive liver disease. Silybin modulates key inflammatory pathways, most notably by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1][3] It prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB into the nucleus where it would otherwise trigger the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4]

-

Antifibrotic Activity: Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury. Silybin interferes with the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the liver.[3][5] It achieves this by inhibiting key signaling pathways involved in fibrogenesis, including the Transforming Growth Factor-β (TGF-β)/Smad pathway.[3] By suppressing the phosphorylation of Smad2/3, silybin reduces the transcription of genes encoding for fibrotic proteins.[3]

Key Signaling Pathways Modulated by this compound

The hepatoprotective effects of silybin are orchestrated through its influence on several critical signaling cascades.

NF-κB Signaling Pathway

Silybin's anti-inflammatory action is largely mediated through its inhibition of the NF-κB signaling pathway.[3][4] In response to cellular stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Silybin has been shown to suppress the phosphorylation of IκBα, thus preventing NF-κB activation.[4]

References

- 1. What is the mechanism of Silibinin? [synapse.patsnap.com]

- 2. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academy.miloa.eu [academy.miloa.eu]

The Multifaceted Role of (±)-Silybin in Combating Liver Disease: A Technical Overview

(±)-Silybin, the primary active constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has emerged as a significant area of research for the treatment of various liver diseases. Its hepatoprotective effects are attributed to a complex interplay of antioxidant, anti-inflammatory, and antifibrotic mechanisms. This technical guide delves into the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound exerts its therapeutic effects in the liver through three primary pathways:

-

Antioxidant Activity: Silybin (B1146174) is a potent antioxidant that directly scavenges free radicals and enhances the endogenous antioxidant defense systems.[1][2] It increases the levels of crucial antioxidants like glutathione (B108866) in hepatocytes and boosts the activity of superoxide (B77818) dismutase (SOD) and catalase, which are enzymes that neutralize harmful reactive oxygen species (ROS).[1][2] This reduction in oxidative stress is fundamental to protecting liver cells from damage induced by toxins and alcohol.[1]

-

Anti-inflammatory Effects: Chronic inflammation is a hallmark of progressive liver disease. Silybin modulates key inflammatory pathways, most notably by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1][3] It prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB into the nucleus where it would otherwise trigger the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4]

-

Antifibrotic Activity: Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury. Silybin interferes with the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the liver.[3][5] It achieves this by inhibiting key signaling pathways involved in fibrogenesis, including the Transforming Growth Factor-β (TGF-β)/Smad pathway.[3] By suppressing the phosphorylation of Smad2/3, silybin reduces the transcription of genes encoding for fibrotic proteins.[3]

Key Signaling Pathways Modulated by this compound

The hepatoprotective effects of silybin are orchestrated through its influence on several critical signaling cascades.

NF-κB Signaling Pathway

Silybin's anti-inflammatory action is largely mediated through its inhibition of the NF-κB signaling pathway.[3][4] In response to cellular stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Silybin has been shown to suppress the phosphorylation of IκBα, thus preventing NF-κB activation.[4]

References

- 1. What is the mechanism of Silibinin? [synapse.patsnap.com]

- 2. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academy.miloa.eu [academy.miloa.eu]

The Multifaceted Role of (±)-Silybin in Combating Liver Disease: A Technical Overview

(±)-Silybin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has emerged as a significant area of research for the treatment of various liver diseases. Its hepatoprotective effects are attributed to a complex interplay of antioxidant, anti-inflammatory, and antifibrotic mechanisms. This technical guide delves into the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound exerts its therapeutic effects in the liver through three primary pathways:

-

Antioxidant Activity: Silybin is a potent antioxidant that directly scavenges free radicals and enhances the endogenous antioxidant defense systems.[1][2] It increases the levels of crucial antioxidants like glutathione in hepatocytes and boosts the activity of superoxide dismutase (SOD) and catalase, which are enzymes that neutralize harmful reactive oxygen species (ROS).[1][2] This reduction in oxidative stress is fundamental to protecting liver cells from damage induced by toxins and alcohol.[1]

-

Anti-inflammatory Effects: Chronic inflammation is a hallmark of progressive liver disease. Silybin modulates key inflammatory pathways, most notably by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1][3] It prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB into the nucleus where it would otherwise trigger the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4]

-

Antifibrotic Activity: Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury. Silybin interferes with the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the liver.[3][5] It achieves this by inhibiting key signaling pathways involved in fibrogenesis, including the Transforming Growth Factor-β (TGF-β)/Smad pathway.[3] By suppressing the phosphorylation of Smad2/3, silybin reduces the transcription of genes encoding for fibrotic proteins.[3]

Key Signaling Pathways Modulated by this compound

The hepatoprotective effects of silybin are orchestrated through its influence on several critical signaling cascades.

NF-κB Signaling Pathway

Silybin's anti-inflammatory action is largely mediated through its inhibition of the NF-κB signaling pathway.[3][4] In response to cellular stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Silybin has been shown to suppress the phosphorylation of IκBα, thus preventing NF-κB activation.[4]

References

- 1. What is the mechanism of Silibinin? [synapse.patsnap.com]

- 2. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academy.miloa.eu [academy.miloa.eu]

The In Vivo Journey of (±)-Silybin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

(±)-Silybin, the primary bioactive constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic effects, particularly in the context of liver diseases.[1][2] However, its clinical utility is often hampered by low oral bioavailability.[1][3][4] This technical guide provides an in-depth exploration of the in vivo bioavailability and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to support further research and development.

Bioavailability of this compound: A Quantitative Overview

The oral bioavailability of silybin (B1146174) is notably poor, primarily due to its low aqueous solubility and extensive first-pass metabolism. Studies in various species have consistently demonstrated low systemic exposure after oral administration of pure silybin. To circumvent this limitation, various formulation strategies have been developed, such as silybin-phosphatidylcholine complexes (phytosomes) and self-microemulsifying drug delivery systems (SMEDDS), which have shown to significantly enhance its absorption and bioavailability.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of silybin in different animal models, comparing standard extracts with enhanced formulations.

Table 1: Pharmacokinetic Parameters of Silybin in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| Pure Silybin | 50 (oral) | - | ~1.5 (plasma) | - | 0.95 | |

| Silymarin (control) | 140 (oral) | 0.25 ± 0.04 | 2.0 ± 0.0 | 0.89 ± 0.07 | - | |

| Silymarin + Lysergol | 140 + 1.4 (oral) | 0.73 ± 0.09 | 2.0 ± 0.0 | 3.56 ± 0.44 | - | |

| Silymarin + Piperine | 140 + 1.4 (oral) | 1.21 ± 0.15 | 2.0 ± 0.0 | 8.98 ± 1.12 | - | |

| Silymarin + Fulvic Acid | 140 + 14 (oral) | 1.82 ± 0.22 | 2.0 ± 0.0 | 12.94 ± 1.61 | - | |

| Silipide (Silybin-Phosphatidylcholine Complex) | 200 (oral) | 8.17 (unconjugated), 74.23 (total) | - | 9.78 (unconjugated), 232.15 (total) | - |

Table 2: Pharmacokinetic Parameters of Silybin in Dogs

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| Standardized Silymarin Extract | Equivalent to SPC | 472 ± 383 | 4.75 ± 2.82 | 3720 ± 4970 | |

| Silybin-Phosphatidylcholine Complex (SPC) | Equivalent to extract | 1310 ± 880 | 2.87 ± 2.23 | 11200 ± 6520 |

Table 3: Pharmacokinetic Parameters of Silybin in Other Animal Models

| Species | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Reference |

| Pig | Silymarin Premix | 50 | 411 ± 85 | - | 587 ± 181 | |

| Pig | Silymarin Solid Dispersion | 50 | 1190 ± 247 | - | 1299 ± 68 | |

| Cat | Silybin-Phosphatidylcholine Complex (Oral) | 10 | 5800 ± 3100 | - | 6100 ± 3500 | |

| Rabbit | SMEDDS | 300 | 1010 ± 210 | - | 6230 ± 1750 |

Pharmacokinetic Parameters in Humans

Studies in healthy human volunteers have confirmed the low bioavailability of standard silymarin extracts and the significant improvements achieved with advanced formulations.

Table 4: Pharmacokinetic Parameters of Silybin in Healthy Human Volunteers

| Formulation | Silybin Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Silymarin | 240 mg | 180 - 620 | - | - | |

| Silymarin | 120 mg | 102 | - | 257 | |

| Silipide (Silybin-Phosphatidylcholine Complex) | 120 mg | 298 | - | 881 | |

| Silymarin SMEDDS | 140 mg | 812.43 | 0.80 | 676.98 (AUC₀₋inf) | |

| Legalon® (175 mg capsule) | - | 134.7 ± 72.0 (Silybin A) | 2.0 (Silybin A) | - | |

| Legalon® (175 mg capsule) | - | 42.1 ± 27.3 (Silybin B) | 1.0 (Silybin B) | - |

Metabolism of this compound: A Two-Phase Process

Once absorbed, this compound undergoes extensive metabolism, primarily in the liver and intestines, through Phase I and Phase II biotransformation reactions. This metabolic conversion is a key factor contributing to its low systemic levels of the free, unconjugated form.

Phase I Metabolism

Phase I metabolism of silybin is considered to play a marginal role in its overall in vivo transformation. The primary reactions involve oxidation, mediated by cytochrome P450 (CYP) enzymes. The main CYP isozyme responsible for the O-demethylation of silybin is CYP2C8. Minor metabolites, including mono- and dihydroxy-silybin, have also been identified, although their exact structures are not fully confirmed.

Phase II Metabolism

Phase II metabolism is the predominant pathway for silybin biotransformation. It involves the conjugation of silybin and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. The major Phase II reactions are glucuronidation and sulfation.

-

Glucuronidation: This is the most significant conjugation pathway, with approximately 55% of silybin in the systemic circulation existing as glucuronidated conjugates. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms including UGT1A1, 1A6, 1A7, 1A9, 2B7, and 2B15 being involved. Glucuronidation occurs primarily at the C-7 and C-20 positions of the silybin molecule. Interestingly, the process is stereoselective, with silybin B being more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated at both sites with similar efficiency.

-

Sulfation: Approximately 28% of circulating silybin is in the form of sulfated conjugates. This reaction is mediated by sulfotransferases (SULTs).

The extensive and rapid Phase II metabolism is a major contributor to the low bioavailability of unconjugated silybin.

Enterohepatic Circulation and Excretion

Silybin and its conjugates are primarily eliminated via the biliary route, with about 80% of an administered dose being excreted into the bile. This biliary excretion is an active process mediated by efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2). A smaller fraction, around 3-8%, is excreted in the urine as unchanged silybin.

A significant feature of silybin's pharmacokinetics is its extensive enterohepatic circulation. After excretion into the intestine via bile, the glucuronide conjugates can be hydrolyzed by the β-glucuronidases of the gut microbiota, releasing the parent silybin aglycone. This unconjugated silybin can then be reabsorbed into the systemic circulation, leading to a secondary peak in the plasma concentration-time profile. This recycling process prolongs the presence of silybin in the body.

References

The In Vivo Journey of (±)-Silybin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

(±)-Silybin, the primary bioactive constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic effects, particularly in the context of liver diseases.[1][2] However, its clinical utility is often hampered by low oral bioavailability.[1][3][4] This technical guide provides an in-depth exploration of the in vivo bioavailability and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to support further research and development.

Bioavailability of this compound: A Quantitative Overview

The oral bioavailability of silybin (B1146174) is notably poor, primarily due to its low aqueous solubility and extensive first-pass metabolism. Studies in various species have consistently demonstrated low systemic exposure after oral administration of pure silybin. To circumvent this limitation, various formulation strategies have been developed, such as silybin-phosphatidylcholine complexes (phytosomes) and self-microemulsifying drug delivery systems (SMEDDS), which have shown to significantly enhance its absorption and bioavailability.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of silybin in different animal models, comparing standard extracts with enhanced formulations.

Table 1: Pharmacokinetic Parameters of Silybin in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| Pure Silybin | 50 (oral) | - | ~1.5 (plasma) | - | 0.95 | |

| Silymarin (control) | 140 (oral) | 0.25 ± 0.04 | 2.0 ± 0.0 | 0.89 ± 0.07 | - | |

| Silymarin + Lysergol | 140 + 1.4 (oral) | 0.73 ± 0.09 | 2.0 ± 0.0 | 3.56 ± 0.44 | - | |

| Silymarin + Piperine | 140 + 1.4 (oral) | 1.21 ± 0.15 | 2.0 ± 0.0 | 8.98 ± 1.12 | - | |

| Silymarin + Fulvic Acid | 140 + 14 (oral) | 1.82 ± 0.22 | 2.0 ± 0.0 | 12.94 ± 1.61 | - | |

| Silipide (Silybin-Phosphatidylcholine Complex) | 200 (oral) | 8.17 (unconjugated), 74.23 (total) | - | 9.78 (unconjugated), 232.15 (total) | - |

Table 2: Pharmacokinetic Parameters of Silybin in Dogs

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| Standardized Silymarin Extract | Equivalent to SPC | 472 ± 383 | 4.75 ± 2.82 | 3720 ± 4970 | |

| Silybin-Phosphatidylcholine Complex (SPC) | Equivalent to extract | 1310 ± 880 | 2.87 ± 2.23 | 11200 ± 6520 |

Table 3: Pharmacokinetic Parameters of Silybin in Other Animal Models

| Species | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Reference |

| Pig | Silymarin Premix | 50 | 411 ± 85 | - | 587 ± 181 | |

| Pig | Silymarin Solid Dispersion | 50 | 1190 ± 247 | - | 1299 ± 68 | |

| Cat | Silybin-Phosphatidylcholine Complex (Oral) | 10 | 5800 ± 3100 | - | 6100 ± 3500 | |

| Rabbit | SMEDDS | 300 | 1010 ± 210 | - | 6230 ± 1750 |

Pharmacokinetic Parameters in Humans

Studies in healthy human volunteers have confirmed the low bioavailability of standard silymarin extracts and the significant improvements achieved with advanced formulations.

Table 4: Pharmacokinetic Parameters of Silybin in Healthy Human Volunteers

| Formulation | Silybin Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Silymarin | 240 mg | 180 - 620 | - | - | |

| Silymarin | 120 mg | 102 | - | 257 | |

| Silipide (Silybin-Phosphatidylcholine Complex) | 120 mg | 298 | - | 881 | |

| Silymarin SMEDDS | 140 mg | 812.43 | 0.80 | 676.98 (AUC₀₋inf) | |

| Legalon® (175 mg capsule) | - | 134.7 ± 72.0 (Silybin A) | 2.0 (Silybin A) | - | |

| Legalon® (175 mg capsule) | - | 42.1 ± 27.3 (Silybin B) | 1.0 (Silybin B) | - |

Metabolism of this compound: A Two-Phase Process

Once absorbed, this compound undergoes extensive metabolism, primarily in the liver and intestines, through Phase I and Phase II biotransformation reactions. This metabolic conversion is a key factor contributing to its low systemic levels of the free, unconjugated form.

Phase I Metabolism

Phase I metabolism of silybin is considered to play a marginal role in its overall in vivo transformation. The primary reactions involve oxidation, mediated by cytochrome P450 (CYP) enzymes. The main CYP isozyme responsible for the O-demethylation of silybin is CYP2C8. Minor metabolites, including mono- and dihydroxy-silybin, have also been identified, although their exact structures are not fully confirmed.

Phase II Metabolism

Phase II metabolism is the predominant pathway for silybin biotransformation. It involves the conjugation of silybin and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. The major Phase II reactions are glucuronidation and sulfation.

-

Glucuronidation: This is the most significant conjugation pathway, with approximately 55% of silybin in the systemic circulation existing as glucuronidated conjugates. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms including UGT1A1, 1A6, 1A7, 1A9, 2B7, and 2B15 being involved. Glucuronidation occurs primarily at the C-7 and C-20 positions of the silybin molecule. Interestingly, the process is stereoselective, with silybin B being more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated at both sites with similar efficiency.

-

Sulfation: Approximately 28% of circulating silybin is in the form of sulfated conjugates. This reaction is mediated by sulfotransferases (SULTs).

The extensive and rapid Phase II metabolism is a major contributor to the low bioavailability of unconjugated silybin.

Enterohepatic Circulation and Excretion

Silybin and its conjugates are primarily eliminated via the biliary route, with about 80% of an administered dose being excreted into the bile. This biliary excretion is an active process mediated by efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2). A smaller fraction, around 3-8%, is excreted in the urine as unchanged silybin.

A significant feature of silybin's pharmacokinetics is its extensive enterohepatic circulation. After excretion into the intestine via bile, the glucuronide conjugates can be hydrolyzed by the β-glucuronidases of the gut microbiota, releasing the parent silybin aglycone. This unconjugated silybin can then be reabsorbed into the systemic circulation, leading to a secondary peak in the plasma concentration-time profile. This recycling process prolongs the presence of silybin in the body.

References

The In Vivo Journey of (±)-Silybin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

(±)-Silybin, the primary bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic effects, particularly in the context of liver diseases.[1][2] However, its clinical utility is often hampered by low oral bioavailability.[1][3][4] This technical guide provides an in-depth exploration of the in vivo bioavailability and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to support further research and development.

Bioavailability of this compound: A Quantitative Overview

The oral bioavailability of silybin is notably poor, primarily due to its low aqueous solubility and extensive first-pass metabolism. Studies in various species have consistently demonstrated low systemic exposure after oral administration of pure silybin. To circumvent this limitation, various formulation strategies have been developed, such as silybin-phosphatidylcholine complexes (phytosomes) and self-microemulsifying drug delivery systems (SMEDDS), which have shown to significantly enhance its absorption and bioavailability.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of silybin in different animal models, comparing standard extracts with enhanced formulations.

Table 1: Pharmacokinetic Parameters of Silybin in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| Pure Silybin | 50 (oral) | - | ~1.5 (plasma) | - | 0.95 | |

| Silymarin (control) | 140 (oral) | 0.25 ± 0.04 | 2.0 ± 0.0 | 0.89 ± 0.07 | - | |

| Silymarin + Lysergol | 140 + 1.4 (oral) | 0.73 ± 0.09 | 2.0 ± 0.0 | 3.56 ± 0.44 | - | |

| Silymarin + Piperine | 140 + 1.4 (oral) | 1.21 ± 0.15 | 2.0 ± 0.0 | 8.98 ± 1.12 | - | |

| Silymarin + Fulvic Acid | 140 + 14 (oral) | 1.82 ± 0.22 | 2.0 ± 0.0 | 12.94 ± 1.61 | - | |

| Silipide (Silybin-Phosphatidylcholine Complex) | 200 (oral) | 8.17 (unconjugated), 74.23 (total) | - | 9.78 (unconjugated), 232.15 (total) | - |

Table 2: Pharmacokinetic Parameters of Silybin in Dogs

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| Standardized Silymarin Extract | Equivalent to SPC | 472 ± 383 | 4.75 ± 2.82 | 3720 ± 4970 | |

| Silybin-Phosphatidylcholine Complex (SPC) | Equivalent to extract | 1310 ± 880 | 2.87 ± 2.23 | 11200 ± 6520 |

Table 3: Pharmacokinetic Parameters of Silybin in Other Animal Models

| Species | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Reference |

| Pig | Silymarin Premix | 50 | 411 ± 85 | - | 587 ± 181 | |

| Pig | Silymarin Solid Dispersion | 50 | 1190 ± 247 | - | 1299 ± 68 | |

| Cat | Silybin-Phosphatidylcholine Complex (Oral) | 10 | 5800 ± 3100 | - | 6100 ± 3500 | |

| Rabbit | SMEDDS | 300 | 1010 ± 210 | - | 6230 ± 1750 |

Pharmacokinetic Parameters in Humans

Studies in healthy human volunteers have confirmed the low bioavailability of standard silymarin extracts and the significant improvements achieved with advanced formulations.

Table 4: Pharmacokinetic Parameters of Silybin in Healthy Human Volunteers

| Formulation | Silybin Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Silymarin | 240 mg | 180 - 620 | - | - | |

| Silymarin | 120 mg | 102 | - | 257 | |

| Silipide (Silybin-Phosphatidylcholine Complex) | 120 mg | 298 | - | 881 | |

| Silymarin SMEDDS | 140 mg | 812.43 | 0.80 | 676.98 (AUC₀₋inf) | |

| Legalon® (175 mg capsule) | - | 134.7 ± 72.0 (Silybin A) | 2.0 (Silybin A) | - | |

| Legalon® (175 mg capsule) | - | 42.1 ± 27.3 (Silybin B) | 1.0 (Silybin B) | - |

Metabolism of this compound: A Two-Phase Process

Once absorbed, this compound undergoes extensive metabolism, primarily in the liver and intestines, through Phase I and Phase II biotransformation reactions. This metabolic conversion is a key factor contributing to its low systemic levels of the free, unconjugated form.

Phase I Metabolism

Phase I metabolism of silybin is considered to play a marginal role in its overall in vivo transformation. The primary reactions involve oxidation, mediated by cytochrome P450 (CYP) enzymes. The main CYP isozyme responsible for the O-demethylation of silybin is CYP2C8. Minor metabolites, including mono- and dihydroxy-silybin, have also been identified, although their exact structures are not fully confirmed.

Phase II Metabolism

Phase II metabolism is the predominant pathway for silybin biotransformation. It involves the conjugation of silybin and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. The major Phase II reactions are glucuronidation and sulfation.

-

Glucuronidation: This is the most significant conjugation pathway, with approximately 55% of silybin in the systemic circulation existing as glucuronidated conjugates. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms including UGT1A1, 1A6, 1A7, 1A9, 2B7, and 2B15 being involved. Glucuronidation occurs primarily at the C-7 and C-20 positions of the silybin molecule. Interestingly, the process is stereoselective, with silybin B being more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated at both sites with similar efficiency.

-

Sulfation: Approximately 28% of circulating silybin is in the form of sulfated conjugates. This reaction is mediated by sulfotransferases (SULTs).

The extensive and rapid Phase II metabolism is a major contributor to the low bioavailability of unconjugated silybin.

Enterohepatic Circulation and Excretion

Silybin and its conjugates are primarily eliminated via the biliary route, with about 80% of an administered dose being excreted into the bile. This biliary excretion is an active process mediated by efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2). A smaller fraction, around 3-8%, is excreted in the urine as unchanged silybin.

A significant feature of silybin's pharmacokinetics is its extensive enterohepatic circulation. After excretion into the intestine via bile, the glucuronide conjugates can be hydrolyzed by the β-glucuronidases of the gut microbiota, releasing the parent silybin aglycone. This unconjugated silybin can then be reabsorbed into the systemic circulation, leading to a secondary peak in the plasma concentration-time profile. This recycling process prolongs the presence of silybin in the body.

References

Silybin's Antioxidant and Radical-Scavenging Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and radical-scavenging properties of silybin (B1146174), the primary active constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum). Silybin's potent cytoprotective effects are largely attributed to its ability to neutralize reactive oxygen species (ROS) and modulate key signaling pathways involved in cellular defense against oxidative stress. This document consolidates quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Quantitative Assessment of Antioxidant and Radical-Scavenging Activity

Silybin's efficacy as an antioxidant has been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its activity.

Table 1: Radical-Scavenging Activity of Silybin and Related Compounds

| Compound/Extract | Assay | IC50 / EC50 | Notes |

| Silibinin | HOCI Scavenging | 7 µM | Strong scavenger of hypochlorous acid.[1] |

| Silibinin | O₂⁻ Scavenging (Human Granulocytes) | > 200 µM | Not a strong scavenger of superoxide (B77818) anion.[1] |

| Silibinin | O₂⁻ and NO Scavenging (Rat Kupffer Cells) | 80 µM | Dose-dependent inhibition of superoxide and nitric oxide.[1] |

| Silymarin (62 µM silybin equivalent) | H₂O₂ Scavenging | 38 µM | |

| Silymarin (62 µM silybin equivalent) | NO Scavenging | 266 µM | |

| Silybin | DPPH Radical Scavenging | 96.15 µmol/L | |

| Silybin | ABTS Radical Scavenging | 7.10 µmol/L | |

| Silymarin | DPPH Radical Scavenging | 20.8 mg/mL | A lower EC50 value indicates higher scavenging activity.[2] |

| Silymarin | ABTS Radical Scavenging | 8.62 mg/mL | A lower EC50 value indicates higher scavenging activity.[2] |

| Taxifolin | DPPH Radical Scavenging | 32 µM | A component of silymarin, showing exceptionally high activity.[3][4] |

| Silychristin | DPPH Radical Scavenging | 130 µM | A component of silymarin.[4] |

| Silydianin | DPPH Radical Scavenging | 115 µM | A component of silymarin. |

| Isosilybin A | DPPH Radical Scavenging | 855 µM | A component of silymarin, least active among tested components.[3] |

| Isosilybin B | DPPH Radical Scavenging | 813 µM | A component of silymarin.[3] |

Table 2: Antioxidant Activity in Lipid Peroxidation and Other Assays

| Compound/Extract | Assay | Inhibition/Activity | Concentration |

| Silymarin | Lipid Peroxidation (Linoleic Acid) | 82.7% | 30 mg/mL[2][5] |

| Silybin | Lipid Peroxidation (Phloretin Comparison) | IC50: 104.16 µmol/L | |

| Silymarin | Hydrogen Peroxide Scavenging | 48.3% | 30 mg/mL |

| Silybin Glycosides | tert-butylhydroperoxide-induced lipoperoxidation | More efficient than silybin | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key antioxidant assays cited in the literature for silybin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Prepare a stock solution of the test compound (e.g., silybin) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM or 60 µM) in the same solvent.[6][7]

-

In a test tube or 96-well plate, mix a specific volume of the test compound solution at various concentrations (e.g., 5 to 150 µg/mL) with a fixed volume of the DPPH solution.[6][7]

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][8]

-

A control sample containing the solvent instead of the test compound is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).

Protocol:

-

Prepare the ABTS•+ stock solution by reacting a 7.4 mM ABTS solution with 2.6 mM potassium persulfate in the dark at room temperature for 12-16 hours.[6]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.

-

Add a specific volume of the test compound solution at various concentrations to a fixed volume of the ABTS•+ working solution.

-

After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[6]

-

A control sample with the solvent instead of the test compound is also measured.

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored at 593 nm.

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the test sample to a large volume of the FRAP reagent.

-

After a specified incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.

-

A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like rat liver microsomes or a linoleic acid emulsion. The extent of lipid peroxidation is commonly measured by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Protocol (using linoleic acid emulsion):

-

Prepare a linoleic acid emulsion.

-

Mix the test compound with the emulsion.

-

Induce lipid peroxidation, for example, by adding a pro-oxidant like ferrous sulfate (B86663) or by exposure to heat or UV light.